molecular formula C19H19F2N3O2 B2419133 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 946220-41-3

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2419133
CAS No.: 946220-41-3
M. Wt: 359.377
InChI Key: MNAVOOPNUYTEHL-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities

Preparation Methods

The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: The next step involves the alkylation of the pyrrolidinone ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.

    Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-4-methylpiperazine: This compound also contains a fluorobenzyl group but differs in its core structure, which is a piperazine ring instead of a pyrrolidinone ring.

    1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine: This compound contains fluorophenyl groups but differs in its functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2/c20-15-3-1-13(2-4-15)11-24-12-14(9-18(24)25)10-22-19(26)23-17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVOOPNUYTEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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